trans-2,cis-6-Nonadienal

Catalog No.
S598880
CAS No.
557-48-2
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,cis-6-Nonadienal

CAS Number

557-48-2

Product Name

trans-2,cis-6-Nonadienal

IUPAC Name

(2E,6Z)-nona-2,6-dienal

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+

InChI Key

HZYHMHHBBBSGHB-ODYTWBPASA-N

SMILES

Array

solubility

very slightly
Soluble in most fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,6Z)-2,6-Nonadienal; (E,Z)-2,6-Nonadienal; trans,cis-2,6-Nonadienal; (2E,6Z)-Nona-2,6-dienal; (2E,6Z)-Nonadienal; 2-trans-6-cis-Nonadienal

Canonical SMILES

CCC=CCCC=CC=O

Isomeric SMILES

CC/C=C\CC/C=C/C=O

The exact mass of the compound trans-2,cis-6-Nonadienal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils; insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of enal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

trans-2,cis-6-Nonadienal (CAS 557-48-2), commonly known as violet leaf or cucumber aldehyde, is a doubly unsaturated aliphatic aldehyde renowned for its extreme olfactory potency. Characterized by its specific (2E, 6Z) geometric configuration, this compound is a critical raw material in the flavor and fragrance (F&F) industry and an essential analytical standard for environmental water monitoring. With an odor detection threshold extending into the low parts-per-trillion (ng/L) range, it delivers highly specific green, cucumber, and melon notes [1]. From a procurement perspective, its exceptional potency means that it is typically utilized in extreme dilutions, making isomeric purity and proper stabilization (such as with α-tocopherol) critical purchasing criteria to prevent oxidative degradation and ensure reproducible batch-to-batch performance .

Substituting trans-2,cis-6-nonadienal with closely related aliphatic aldehydes or constitutional isomers results in immediate sensory profile failure and formulation incompatibility. For example, replacing it with the constitutional isomer Triplal shifts the olfactory profile from a delicate cucumber/violet leaf note to an aggressive green-cut grass scent, fundamentally altering the end product [1]. Similarly, utilizing the mono-unsaturated trans-2-nonenal introduces fatty, cardboard-like off-notes and requires higher dosing due to a significantly higher odor threshold [2]. Furthermore, attempting to use crude, un-stabilized nonadienal mixtures leads to rapid polymerization and oxidation, rendering the material useless for premium fragrance compounding or precise analytical benchmarking.

Sensory Potency and Cost-in-Use: Flavor Threshold in Beverage Models

In quantitative structure-activity relationship (QSAR) modeling of flavor thresholds in beer, trans-2,cis-6-nonadienal demonstrates extreme sensory potency compared to closely related mono-unsaturated aldehydes. The measured flavor threshold for trans-2,cis-6-nonadienal is 0.00005 mg/L, whereas trans-2-nonenal requires a concentration of 0.00011 mg/L to achieve detection [1]. This quantitative difference highlights the superior efficiency of the doubly unsaturated compound.

Evidence DimensionFlavor detection threshold in a beer/beverage matrix
Target Compound Data0.00005 mg/L (trans-2,cis-6-nonadienal)
Comparator Or Baseline0.00011 mg/L (trans-2-nonenal)
Quantified Differencetrans-2,cis-6-nonadienal is more than twice as potent, requiring less than half the mass to achieve sensory detection.
ConditionsQSAR threshold modeling in a complex aqueous beverage matrix (beer)

The significantly lower threshold allows formulators to dose the compound at lower concentrations, offsetting higher API costs and improving overall cost-in-use for beverage flavoring.

Analytical Benchmarking: Aqueous Odor Threshold for Water Quality Monitoring

As an odorous algal metabolite, trans-2,cis-6-nonadienal is a critical target in drinking water quality monitoring. It exhibits an exceptionally low aqueous odor threshold of 2 ng/L at 45 °C [1]. In contrast, common groundwater contaminants like trichloroethylene (TCE) have thresholds around 0.20 mg/L (200,000 ng/L)[1]. The extreme sensitivity required to detect nonadienal necessitates the procurement of high-purity, stabilized standards to calibrate GC-MS and olfactometry equipment accurately.

Evidence DimensionAqueous odor detection threshold
Target Compound Data2 ng/L at 45 °C (trans-2,cis-6-nonadienal)
Comparator Or Baseline200,000 ng/L at 45 °C (Trichloroethylene / TCE)
Quantified Differencetrans-2,cis-6-nonadienal is detectable at concentrations 100,000 times lower than typical volatile organic contaminants like TCE.
ConditionsAqueous solution at 45 °C simulating domestic water usage (showering)

Procuring high-purity trans-2,cis-6-nonadienal is mandatory for environmental labs, as its ultra-low detection limit requires precise calibration standards to prevent false negatives in water quality assessments.

Formulation Compatibility: Matrix-Dependent Stability

The stability of trans-2,cis-6-nonadienal is highly dependent on the pH and chemical nature of the formulation matrix. It is exclusively stable in alcoholic perfumes (where it forms diethylacetals without negative olfactory impact) and in neutral bases such as shampoos and soaps[1]. Conversely, it is highly unstable and rapidly degrades in strongly acidic cleaners, antiperspirants, and highly alkaline products [1]. This binary stability profile strictly dictates its procurement suitability across different consumer product lines.

Evidence DimensionChemical stability and sensory retention
Target Compound DataStable (retains odor profile via diethylacetal formation) in alcoholic and neutral bases
Comparator Or BaselineRapid degradation in acidic cleaners and highly alkaline environments
Quantified DifferenceComplete loss of functional sensory utility in extreme pH matrices compared to stable performance in neutral/alcoholic matrices.
ConditionsComparative formulation in fine fragrances/soaps vs. industrial cleaners

Buyers must restrict the procurement of this high-cost aldehyde to compatible formulation lines (fine fragrances, neutral personal care) to avoid costly degradation failures in extreme pH products.

Premium Flavor and Fragrance Compounding

Due to its extraordinary sensory potency (threshold of 0.00005 mg/L) and specific (2E,6Z) geometry, this compound is the premier choice for imparting authentic cucumber, melon, and violet leaf notes in fine perfumery and premium food flavorings. Its ability to form stable diethylacetals in alcoholic matrices ensures long-lasting fragrance performance without odor degradation [1].

Analytical Standards for Environmental Water Monitoring

With an aqueous odor threshold of just 2 ng/L, trans-2,cis-6-nonadienal is a critical reference standard for environmental laboratories. It is used to calibrate GC-MS and olfactometry systems for the detection of odorous algal metabolites in municipal drinking water supplies, where precise quantification is required to address consumer quality complaints [2].

Olfactory Receptor Structure-Activity Relationship (SAR) Studies

In neurobiological and chemoinformatics research, trans-2,cis-6-nonadienal serves as a high-affinity ligand for studying olfactory receptor activation. Its specific double-bond configuration provides a critical pivot-point for receptor binding models (such as OR-I7), making it an essential pure compound for mapping odorant conformation and receptor response [3].

Physical Description

Liquid
Slightly yellow liquid; powerful, violet, cucumbe

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

138.104465066 Da

Monoisotopic Mass

138.104465066 Da

Boiling Point

94.00 to 95.00 °C. @ 18.00 mm Hg

Heavy Atom Count

10

Density

0.850-0.870

UNII

93E895X03C

GHS Hazard Statements

Aggregated GHS information provided by 1517 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 105 of 1517 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1412 of 1517 companies with hazard statement code(s):;
H315 (99.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.58%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

557-48-2
26370-28-5

Wikipedia

Trans,cis-2,6-Nonadienal

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,6-Nonadienal, (2E,6Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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